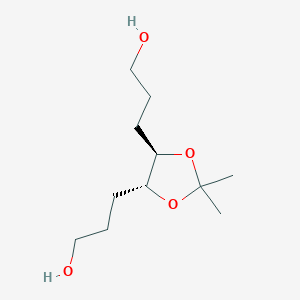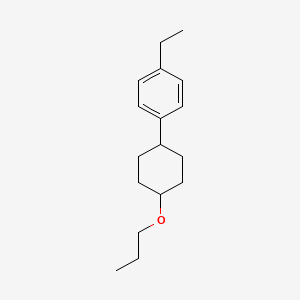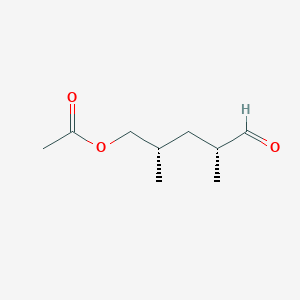![molecular formula C19H20O4 B14273430 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- CAS No. 137174-68-6](/img/structure/B14273430.png)
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often studied for their potential applications in various fields, including pharmaceuticals and materials science. This particular compound features a furanone ring substituted with a cyclohexylidene group and a phenyl group bearing an oxopropoxy substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenylacetic acid derivative, the compound can be synthesized via a series of steps including esterification, cyclization, and subsequent functional group modifications.
Esterification: The phenylacetic acid derivative is esterified using an alcohol (e.g., propanol) in the presence of an acid catalyst such as sulfuric acid.
Cyclization: The esterified product undergoes cyclization under acidic conditions to form the furanone ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for esterification and cyclization steps, ensuring higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxopropoxy group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Furanone, 3-cyclohexylidene-5-phenyl-: Lacks the oxopropoxy group, resulting in different chemical reactivity and biological activity.
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(hydroxy)phenyl]-: Contains a hydroxyl group instead of an oxopropoxy group, affecting its solubility and reactivity.
Uniqueness
2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- is unique due to the presence of the oxopropoxy group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
137174-68-6 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
[4-(4-cyclohexylidene-5-oxofuran-2-yl)phenyl] propanoate |
InChI |
InChI=1S/C19H20O4/c1-2-18(20)22-15-10-8-14(9-11-15)17-12-16(19(21)23-17)13-6-4-3-5-7-13/h8-12H,2-7H2,1H3 |
InChI-Schlüssel |
QSBOCPKQXPSXGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=CC(=C3CCCCC3)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)



![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
